Product packaging for KCP10043F(Cat. No.:)

KCP10043F

Cat. No.: B1192958
M. Wt: 612.79
InChI Key: ONSKVAPFVGNDJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

KCP10043F, also known as OZ-001, is a 3,4-dihydroquinazoline derivative that functions as a potent, dual-mechanism agent for cancer research. It is a well-characterized inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) and a selective blocker of T-type calcium channels (Cav3). Its primary research value lies in inducing caspase-mediated apoptosis and cell cycle arrest in the G1 phase across various cancer cell models. Mechanistically, this compound binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent inactivation. This leads to the downregulation of STAT3-regulated genes such as survivin, Mcl-1, Bcl-2, and cyclin D1. Concurrently, its blockade of T-type calcium channels disrupts intracellular calcium signaling. These actions trigger a cascade of apoptotic events, including the downregulation of Bcl-2 and Bcl-xL, upregulation of Bax, loss of mitochondrial membrane potential, increased cytochrome c release, and cleavage of procaspase-8, procaspase-9, procaspase-3, and poly (ADP-ribose) polymerase (PARP). Preclinical studies have demonstrated its efficacy in repressing the proliferation of human non-small cell lung cancer (NSCLC) cells, both in vitro and in vivo in A549 xenograft mouse models. Recent research also shows promising anti-proliferative effects via ER stress induction and the Ca2+/CaMKII pathway in human pancreatic cancer cells, as well as activity against triple-negative breast cancer (TNBC). This compound has also been shown to produce synergistic cell death when used in combination with chemotherapeutic agents like etoposide and cisplatin. Please be advised that this product is for Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C36H45FN6O2

Molecular Weight

612.79

IUPAC Name

2-(3-(4-Cyclohexylphenyl)-2-((3-(3,3-dimethylureido)propyl)(methyl)amino)-3,4-dihydroquinazolin-4-yl)-N-(4-fluorobenzyl)acetamide

InChI

InChI=1S/C36H45FN6O2/c1-41(2)36(45)38-22-9-23-42(3)35-40-32-13-8-7-12-31(32)33(24-34(44)39-25-26-14-18-29(37)19-15-26)43(35)30-20-16-28(17-21-30)27-10-5-4-6-11-27/h7-8,12-21,27,33H,4-6,9-11,22-25H2,1-3H3,(H,38,45)(H,39,44)

InChI Key

ONSKVAPFVGNDJP-UHFFFAOYSA-N

SMILES

O=C(NCC1=CC=C(F)C=C1)CC2N(C3=CC=C(C4CCCCC4)C=C3)C(N(CCCNC(N(C)C)=O)C)=NC5=C2C=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KCP-10043F;  KCP 10043F;  KCP10043F

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Kcp10043f

Retrosynthetic Analysis and Established Synthetic Pathways for KCP10043F

This compound was synthesized as part of continuous research into new 3,4-dihydroquinazoline derivatives containing a ureido group researchgate.net. While the precise step-by-step retrosynthetic analysis specific to this compound is not detailed in publicly available abstracts, the synthesis of 3,4-dihydroquinazoline derivatives, to which this compound belongs, often employs multicomponent reactions (MCRs) scispace.comd-nb.info. One notable approach for polysubstituted 3,4-dihydroquinazolines involves a sequential Ugi/Staudinger/aza-Wittig reaction, enabling a one-pot and regioselective synthesis scispace.com. This methodology allows for the efficient construction of complex molecular architectures from simpler precursors.

Key Intermediates and Reaction Conditions in this compound Synthesis

The general synthetic strategies for 3,4-dihydroquinazolines, which likely underpin the synthesis of this compound, involve the condensation of various building blocks. For instance, the Ugi-type reaction, a four-component condensation, can produce azide (B81097) intermediates that are subsequently transformed into 3,4-dihydroquinazolines via Staudinger/aza-Wittig reactions, often at room temperature scispace.com. Another strategy involves the synthesis of dihydroquinazoline-2(1H)-ones from reduced resin-bound amino acid amides using precursors like N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid nih.gov. These methods highlight the use of diverse starting materials and controlled reaction conditions to achieve the desired heterocyclic core.

Design and Synthesis of this compound Analogues and Derivatives

This compound itself is a derivative within a broader family of 3,4-dihydroquinazoline compounds that have shown promising anticancer activity Current time information in Bangalore, IN.researchgate.netthegoodscentscompany.com. The design of analogues and derivatives often involves structural modifications to explore structure-activity relationships (SAR) and potentially enhance desired biological properties or improve pharmacokinetic profiles.

Chemical Modifications and Structural Diversification Strategies

Table 1: Related 3,4-Dihydroquinazoline Derivatives

Compound NamePubChem CIDKey Structural Feature/Relationship
This compound1188094963,4-dihydroquinazoline derivative with ureido group, Cav3.1 blocker Current time information in Bangalore, IN.researchgate.net
KYS05090S56972408Parent compound to this compound, T-type Ca2+ channel blocker researchgate.net
KCP10068FN/AAnalog of KYS05090S (referred to as 8h), improved metabolic stability researchgate.net

Enantioselective Synthesis and Stereochemical Considerations in this compound Research

This compound possesses a single chiral center, meaning it exists as a racemate, a mixture of two enantiomers thegoodscentscompany.com. Stereochemical considerations are crucial in drug discovery as enantiomers can exhibit different pharmacological activities and metabolic fates. For this compound, both S and R stereoisomers have been studied Current time information in Bangalore, IN.thegoodscentscompany.com.

Resolution Techniques for this compound Enantiomers

The chiral resolution of racemic (±)-KCP10043F has been successfully performed to separate its enantiomers thegoodscentscompany.comjst.go.jp. This process typically involves a series of chemical steps to afford the corresponding chiral diastereomers thegoodscentscompany.com. Techniques for chiral resolution commonly include chiral column chromatography, such as supercritical fluid chromatography (SFC), and the crystallization of diastereoisomeric salts formed by reacting the racemate with a suitable chiral auxiliary researchgate.netgoogle.comkiko-tech.co.jp. For this compound, the absolute configurations of the resolved enantiomers were determined using the 1H NMR anisotropy method, assigning (+)-KCP10043F as the S configuration and (−)-KCP10043F as the R configuration thegoodscentscompany.comjst.go.jp.

Comparative Analysis of this compound Enantiomeric Activity

This compound exists as a racemate, possessing a single chiral center. The separation and analysis of its individual enantiomers, (R)-(-)-KCP10043F and (S)-(+)-KCP10043F, have been successfully achieved from the racemic mixture, which is also known as OZ-001.

The absolute configurations of these enantiomers were determined through a combination of techniques, specifically 1H NMR anisotropy and experimental electronic circular dichroism (ECD). This rigorous assignment of stereochemistry is crucial for understanding the specific interactions of each enantiomer in biological systems.

Research findings indicate that the anticancer activity observed for this compound was equally derived from both its (R)-(-) and (S)-(+) enantiomers. The assessment of their anticancer activity was performed using chiral methods, such as supercritical fluid chromatography for isolation and subsequent biological evaluation.

Molecular and Cellular Mechanism of Action of Kcp10043f

KCP10043F-Mediated Cellular Apoptosis Induction

The cytotoxic effects of this compound are attributed to its ability to induce apoptosis, a process confirmed by cellular staining methods such as propidium (B1200493) iodide (PI) and annexin (B1180172) V. nih.govnih.govmdpi.com This induction involves the activation of key apoptotic pathways and the modulation of various regulatory proteins.

Activation of Caspase-Dependent Apoptotic Pathways by this compound

This compound triggers the activation of a proteolytic system involving caspases, a family of cysteine proteases crucial for apoptosis execution. Research indicates that this compound leads to the cleavage of procaspase-8, procaspase-9, and procaspase-3, along with poly (ADP-ribose) polymerase (PARP). nih.govnih.govmdpi.comksmcb.or.krresearchgate.net The broad-caspase inhibitor z-VAD-fmk significantly attenuates this compound-induced apoptotic cell death, underscoring the caspase-dependent nature of its action. nih.govksmcb.or.krresearchgate.net

Caspase/Protein Effect of this compound Treatment Reference
Procaspase-8 Cleavage/Activation nih.govnih.govmdpi.comresearchgate.net
Procaspase-9 Cleavage/Activation nih.govnih.govmdpi.comresearchgate.net
Procaspase-3 Cleavage/Activation nih.govnih.govmdpi.comresearchgate.net
PARP Cleavage nih.govnih.govmdpi.comresearchgate.net
Apoptosis Inhibited by z-VAD-fmk nih.govksmcb.or.krresearchgate.net

This compound significantly modulates the intrinsic (mitochondrial) apoptotic pathway. It induces a time-dependent loss of mitochondrial membrane potential (ΔΨm) and promotes the release of cytochrome c from the mitochondria into the cytosol. nih.govmdpi.comresearchgate.net These events are characteristic indicators of intrinsic pathway activation. The disruption of ΔΨm facilitates the release of pro-apoptotic factors, such as cytochrome c, which then triggers the formation of the apoptosome complex and subsequently activates caspase-3. nih.govmdpi.commdpi.com

Beyond the intrinsic pathway, this compound also demonstrates involvement in the extrinsic (death receptor) apoptotic pathway. The observed increase in the active forms of caspase-8 suggests the activation of this pathway. nih.govmdpi.comresearchgate.net The extrinsic pathway is typically initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and subsequent activation of initiator caspases like caspase-8. nih.govmdpi.commycancergenome.orgthermofisher.comactaorthop.orgnih.gov Caspase-8 can directly activate effector caspases, or it can cleave the pro-apoptotic protein Bid to its truncated form (tBid), which then amplifies the mitochondrial pathway, thus linking the extrinsic and intrinsic pathways. nih.govthermofisher.comactaorthop.org

Regulation of Apoptotic and Anti-Apoptotic Protein Expression by this compound

This compound significantly alters the balance between pro-apoptotic and anti-apoptotic proteins within the cell, favoring apoptosis. It leads to the downregulation of anti-apoptotic proteins, specifically Bcl-2 and Bcl-xL. Concurrently, this compound upregulates the expression of pro-apoptotic proteins such as Bax and cleaved Bid. nih.govnih.govmdpi.comksmcb.or.krresearchgate.netresearchgate.net This shift in the expression of Bcl-2 family proteins is crucial for the observed changes in mitochondrial membrane potential and subsequent cytochrome c release. nih.govmdpi.com

Protein Type Protein Name Effect of this compound Treatment Reference
Anti-apoptotic Bcl-2 Downregulation nih.govnih.govmdpi.comksmcb.or.krresearchgate.netresearchgate.net
Anti-apoptotic Bcl-xL Downregulation nih.govnih.govmdpi.comksmcb.or.krresearchgate.netresearchgate.net
Pro-apoptotic Bax Upregulation nih.govnih.govmdpi.comksmcb.or.krresearchgate.netresearchgate.net
Pro-apoptotic Cleaved Bid Upregulation nih.govnih.govmdpi.comksmcb.or.krresearchgate.netresearchgate.net

Mitochondrial Membrane Potential Dynamics and Cytochrome c Release by this compound

A critical event in this compound-induced apoptosis is its impact on mitochondrial integrity. Treatment with this compound leads to a time-dependent dissipation of the mitochondrial membrane potential (ΔΨm). nih.govmdpi.comresearchgate.net This depolarization of the mitochondrial membrane is accompanied by a significant increase in the release of cytochrome c from the mitochondria into the cytosol. nih.govmdpi.comresearchgate.net The translocation of cytochrome c to the cytosol is a pivotal step in the intrinsic apoptotic pathway, facilitating the formation of the apoptosome and subsequent caspase activation. nih.govmdpi.commdpi.com

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Inactivation by this compound

This compound demonstrates a potent inhibitory effect on the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. It effectively suppresses both constitutive and interleukin-6 (IL-6)-induced phosphorylation of STAT3 at tyrosine 705 (Y705), a key activation site. nih.govnih.govmdpi.comresearchgate.netcreative-diagnostics.comresearchgate.netfrontiersin.org This inhibition of STAT3 phosphorylation occurs without altering the total levels of STAT3 protein. nih.govmdpi.com

The inactivation of STAT3 by this compound leads to the downregulation of several STAT3-regulated genes, which are often associated with cell proliferation and anti-apoptotic functions, including survivin, Mcl-1, and cyclin D1. nih.govnih.govmdpi.comresearchgate.netcreative-diagnostics.com Computational docking analysis has revealed that this compound can bind to a specific pocket within the SH2 domain of STAT3, thereby preventing its phosphorylation and subsequent activation. nih.govnih.govmdpi.comcreative-diagnostics.comresearchgate.net Further evidence of STAT3's critical role in this compound's mechanism comes from experiments where STAT3 overexpression attenuated this compound-induced apoptosis and the cleavage of caspases-9 and -3, as well as PARP. nih.govnih.govmdpi.comresearchgate.netcreative-diagnostics.comresearchgate.net

STAT3-Regulated Gene Effect of this compound Treatment Reference
Survivin Downregulation nih.govnih.govmdpi.comresearchgate.netcreative-diagnostics.com
Mcl-1 Downregulation nih.govnih.govmdpi.comresearchgate.netcreative-diagnostics.com
Cyclin D1 Downregulation nih.govnih.govmdpi.comresearchgate.netcreative-diagnostics.com

This compound Interference with STAT3 Phosphorylation and Activation

This compound demonstrates potent inhibitory effects on STAT3 phosphorylation and subsequent activation. Research indicates that this compound significantly reduces the levels of phosphorylated STAT3 (p-STAT3) at tyrosine 705, without altering the total STAT3 protein levels nih.govnih.gov. This inhibition extends to both constitutively active STAT3 and STAT3 activation induced by interleukin-6 (IL-6) nih.gov. Furthermore, this compound has been shown to inhibit the nuclear translocation of p-STAT3 and STAT3 in A549 cells, thereby preventing the activated STAT3 from reaching the nucleus where it binds to target gene promoters nih.gov. The importance of STAT3 inactivation in this compound's mechanism is highlighted by studies where overexpression of exogenous STAT3 attenuated this compound-induced apoptosis nih.govnih.gov.

Downregulation of STAT3-Regulated Genes by this compound

The inhibition of STAT3 phosphorylation by this compound leads to the downregulation of several genes that are transcriptionally regulated by STAT3 nih.govnih.gov. These genes are often involved in cell cycle progression and anti-apoptotic processes, contributing to uncontrolled cell proliferation and survival in cancer nih.govresearchgate.net.

Table 1: STAT3-Regulated Genes Downregulated by this compound

Gene NameFunction
SurvivinAnti-apoptotic protein, involved in cell division nih.govnih.govcreative-diagnostics.comdntb.gov.ua
Mcl-1Anti-apoptotic protein nih.govnih.govcreative-diagnostics.comdntb.gov.ua
Cyclin D1Regulates G1 to S phase cell cycle progression nih.govnih.govcreative-diagnostics.comdntb.gov.uawjgnet.com
Bcl-2Anti-apoptotic protein nih.govnih.govresearchgate.net
Bcl-xLAnti-apoptotic protein nih.govnih.govwjgnet.comresearchgate.net

The downregulation of these genes by this compound contributes to its anti-proliferative and apoptosis-inducing effects nih.gov.

Computational Docking Analysis of this compound-STAT3 Interactions

Computational docking analyses have provided insights into the molecular interaction between this compound and STAT3. These analyses revealed that this compound is capable of binding to a specific pocket within the SH2 domain of STAT3 nih.govnih.govdntb.gov.ua. The SH2 domain is crucial for STAT3 activation, as it mediates the recruitment of STAT proteins to receptors and subsequent phosphorylation at tyrosine 705, leading to dimerization and nuclear translocation nih.govscienceopen.com. By binding to the SH2 domain, this compound effectively prevents STAT3 phosphorylation and inhibits its activation nih.govnih.gov. This direct interaction underscores a key mechanism by which this compound interferes with STAT3 signaling nih.govnih.gov.

This compound Effects on Cell Cycle Progression

Beyond its impact on STAT3, this compound also significantly influences cell cycle progression, a fundamental process in cell proliferation nih.govnih.gov.

Induction of Cell Cycle Arrest by this compound

This compound has been shown to induce cell cycle arrest, specifically at the G1 phase nih.govnih.govresearchgate.net. This G1-phase arrest prevents cells from progressing into the DNA synthesis (S) phase, thereby inhibiting cell proliferation nih.govnih.govmdpi.com. This effect has been observed in human non-small cell lung cancer (NSCLC) cell lines, such as A549 and NCI-H358 cells nih.govnih.gov.

Modulation of Cyclin-Dependent Kinase (CDK) and Cyclin Levels by this compound

Cell cycle progression is tightly regulated by the interplay of cyclins and cyclin-dependent kinases (CDKs) mdpi.comck12.orgmdpi.com. This compound modulates the levels of several key CDKs and cyclins, contributing to its cell cycle inhibitory effects nih.gov.

Table 2: Modulation of CDK and Cyclin Levels by this compound

Protein TypeSpecific ProteinsEffect of this compound
Cyclin-Dependent Kinases (CDKs)CDK2, CDK4, CDK6Downregulation at protein levels nih.gov
CyclinsCyclin D2, Cyclin D3, Cyclin EDownregulation at protein levels nih.gov
CyclinCyclin D1Downregulation (STAT3-mediated) nih.gov

The downregulation of these cyclins and CDKs by this compound disrupts the machinery necessary for cell cycle progression, particularly at the G1 phase nih.govmdpi.com.

Upregulation of Cyclin-Dependent Kinase Inhibitors by this compound

In addition to downregulating cyclins and CDKs, this compound also upregulates the expression of cyclin-dependent kinase inhibitors (CKIs) nih.gov. CKIs are crucial negative regulators of the cell cycle, and their increased expression can lead to cell cycle arrest mdpi.com. Specifically, this compound has been observed to gradually upregulate the protein levels of p27KIP1 nih.govksmcb.or.kr. This upregulation of p27KIP1 leads to its increased recruitment to CDK2, CDK4, and CDK6, further inhibiting their activity and reinforcing the G1-phase cell cycle arrest nih.gov.

Investigations into Other Potential Molecular Targets and Pathways of this compound

Beyond its well-established role in inducing apoptosis through STAT3 inactivation and promoting cell cycle arrest in non-small cell lung cancer (NSCLC) cells, investigations have explored other potential molecular targets and signaling pathways influenced by this compound. These additional investigations aim to provide a more comprehensive understanding of the compound's multifaceted biological activities.

This compound Interaction with T-type Calcium Channels

This compound, a 3,4-dihydroquinazoline derivative, has been identified to exhibit T-type calcium channel blocking activity. Early research indicated that this compound (at 10 µM for 48 hours) could block T-type calcium channels nih.gov. Further evaluation specifically assessed its blockade of Cav3.1, a subtype of T-type calcium channels, in human non-small cell lung (A549) cells nih.gov. While this compound demonstrated T-type Ca2+ channel blocking activity, this activity was noted to be weaker compared to its parent compound, KYS05090S nih.gov.

T-type calcium channels (CaV3 family) are low voltage-activated channels characterized by their transient opening and rapid inactivation wikipedia.orgfrontiersin.orgtocris.com. These channels are crucial for regulating various physiological processes, including the pacemaker activity in the heart's sinoatrial node and rapid action potentials in the thalamus wikipedia.orgtocris.com. Their function involves allowing calcium influx into cells upon membrane depolarization, which can trigger diverse cellular events depending on the cell type wikipedia.org. Pharmacological studies suggest that T-type calcium channels play a role in several pathological conditions, including various forms of cancer, absence epilepsy, pain, and Parkinson's disease wikipedia.org.

The T-type calcium channel blocking activity of this compound is considered significant, particularly in the context of its synergistic effects with other chemotherapeutic agents. Studies have shown that combining this compound with etoposide (B1684455) or cisplatin (B142131) resulted in synergistic cell death in A549 cells, mediated by the induction of apoptosis nih.gov. This synergistic effect, coupled with this compound's strong G1-phase cell cycle arrest capabilities, suggests its potential as an agent for combination therapy in human lung cancer nih.gov.

The cytotoxicity of this compound against NSCLC cell lines has been quantified, as shown in the table below:

Cell LineIC50 (µM)
A5498.23 ± 0.34 nih.gov
NCI-H3589.23 ± 0.53 nih.gov

Exploration of this compound's Influence on Additional Signaling Cascades (e.g., MAPK, NF-κB, Wnt, PI3K/Akt in relevant contexts)

While this compound's primary mechanisms involving STAT3 inactivation and T-type calcium channel modulation are well-documented, direct evidence explicitly detailing its influence on other major signaling cascades such as MAPK, NF-κB, Wnt, and PI3K/Akt pathways is limited in the currently available research.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in regulating diverse cellular activities, including proliferation, differentiation, cell survival, and apoptosis. Dysregulation of MAPK pathways, such as the ERK, JNK, and p38 MAPK pathways, is frequently observed in various cancers and can contribute to tumor progression and drug resistance tandfonline.com. Although this compound has been noted to reduce NSCLC proliferation by inducing caspase-mediated apoptosis spandidos-publications.com, direct research findings specifically linking this compound to the direct modulation of MAPK components were not explicitly found in the provided information.

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of immune responses, inflammation, cell survival, and proliferation youtube.com. Chronic activation of NF-κB is frequently observed in cancer, promoting tumor cell survival, proliferation, and resistance to apoptosis mdpi.comsci-hub.se. Despite the importance of NF-κB in cancer biology, direct experimental evidence demonstrating this compound's specific influence on the NF-κB signaling cascade was not explicitly reported in the current literature.

The Wnt signaling pathway plays a fundamental role in embryonic development and adult tissue homeostasis, regulating cell proliferation, differentiation, and migration. Aberrant Wnt signaling is a well-established driver of various cancers mdpi.comresearchgate.net. While the Wnt pathway is a significant target in cancer research, direct investigations into this compound's specific interactions or modulatory effects on the Wnt signaling cascade were not explicitly identified.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central intracellular signaling pathway that governs fundamental cellular functions such as cell growth, proliferation, survival, and metabolism genome.jpnih.govwikipedia.orgcellsignal.com. Overactivation of the PI3K/Akt/mTOR pathway is a common feature in many cancers, leading to reduced apoptosis and enhanced cell proliferation wikipedia.org. While the PI3K/Akt pathway is a major focus in cancer therapeutics, direct research findings detailing this compound's specific modulation of this pathway were not explicitly found in the provided information.

Preclinical Pharmacological and Biological Investigations of Kcp10043f

In Vitro Studies on KCP10043F Efficacy in Cellular Models

Laboratory studies using cancer cell lines have been crucial in elucidating the mechanisms by which this compound exerts its anti-cancer effects.

This compound has demonstrated significant anti-proliferative properties across various human cancer cell lines. The compound effectively represses the proliferation of non-small cell lung cancer (NSCLC) cells, specifically A549 and NCI-H358 lines. nih.govmdpi.com Further studies, referring to the compound as OZ-001, have shown its efficacy against triple-negative breast cancer (TNBC) MDA-MB-231 cells and pancreatic ductal adenocarcinoma (PDAC) MIA PaCa-2 cells. nih.govdntb.gov.ua The primary mechanism for this anti-proliferative activity is the induction of apoptosis, or programmed cell death. nih.govmdpi.com this compound triggers caspase-mediated apoptosis, a key pathway for eliminating cancerous cells. nih.govresearchgate.net

The cytotoxic effect of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Cell LineCancer TypeIC50 Value (µM)
A549Non-Small Cell Lung Cancer8.23 ± 0.34
NCI-H358Non-Small Cell Lung Cancer9.23 ± 0.53
MRC5Normal Human Lung Fibroblast18.89 ± 0.68

Data sourced from Lee, J.-H., et al. (2020). nih.gov

The biological effects of this compound are directly related to its concentration. In studies on NSCLC cells, increasing concentrations of this compound (ranging from 5 to 20 µM) resulted in a corresponding increase in the percentage of apoptotic cells. nih.govresearchgate.net This concentration-dependent effect was observed through the enhanced activation of caspases, which are critical enzymes in the apoptotic process. researchgate.net Western blot analyses have shown that as the concentration of this compound increases, there is a greater cleavage of procaspase-8, procaspase-9, procaspase-3, and Poly (ADP-ribose) polymerase (PARP), all of which are hallmarks of apoptosis. nih.govresearchgate.net Similarly, in breast and pancreatic cancer cells, the compound induced apoptotic cell death in a concentration-dependent manner. nih.gov

A variety of cell-based assays have been employed to assess the activity of this compound:

MTT Assay: This colorimetric assay was used to measure the metabolic activity of cancer cells and determine the cytotoxicity of this compound, leading to the calculation of IC50 values. nih.govmdpi.com

Annexin (B1180172) V and Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay was used to detect and quantify apoptosis. nih.gov this compound treatment led to a significant increase in the population of early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic cells in a concentration- and time-dependent manner. nih.govmdpi.com

DAPI and TUNEL Assays: 4′,6-diamidino-2-phenylindole (DAPI) staining and Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays were utilized to visualize DNA fragmentation, a characteristic feature of apoptosis, in cells treated with this compound. nih.govmdpi.com

Western Blot Analysis: This technique was used to measure the levels of specific proteins involved in apoptosis and cell signaling. Studies have shown that this compound treatment leads to the cleavage (activation) of caspases-3, -8, and -9, and PARP. nih.govmdpi.com It also downregulates anti-apoptotic proteins like Bcl-2, Bcl-xL, survivin, and Mcl-1, while upregulating pro-apoptotic proteins such as Bax. nih.govresearchgate.net

STAT3 Pathway Analysis: this compound has been shown to inhibit both the constitutive and interleukin-6 (IL-6) induced phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). nih.govresearchgate.net This inhibition prevents STAT3 from activating downstream genes that promote cell survival and proliferation, such as survivin, Mcl-1, and cyclin D1. nih.govnih.gov

In Vivo Efficacy Studies of this compound in Non-Human Models

To validate the findings from cellular studies, the anti-tumor efficacy of this compound was evaluated in animal models.

Xenograft models, where human cancer cells are implanted into immunocompromised mice, were used to assess the in vivo anti-tumor effects of this compound. In one model, A549 human lung cancer cells were subcutaneously implanted in nude mice. nih.gov Oral administration of this compound resulted in a significant suppression of tumor growth compared to the vehicle-treated control group. nih.govresearchgate.net Another study utilized xenograft models with MDA-MB-231 (TNBC) cells. nih.gov In this model, oral administration of OZ-001 (this compound) also led to a substantial, dose-dependent reduction in tumor size. nih.gov

Xenograft ModelTreatment GroupOutcome
A549 (NSCLC)This compound (5, 15, or 30 mg/kg, p.o.)Decreased tumor volume compared to vehicle control. nih.gov
MDA-MB-231 (TNBC)OZ-001 (15 mg/kg, p.o.)~50% reduction in tumor size. nih.gov
MDA-MB-231 (TNBC)OZ-001 (60 mg/kg, p.o.)~95% reduction in tumor size. nih.gov

Data sourced from Lee, J.-H., et al. (2020) and Kim, J., et al. (2023). nih.govnih.gov

Analysis of tumor tissues from the xenograft models provided evidence that this compound's mechanism of action in vivo is consistent with in vitro findings. nih.gov Immunohistochemical staining and Western blot analysis of tumor tissues from this compound-treated mice showed a significant reduction in the levels of phosphorylated STAT3 (p-STAT3). nih.govmdpi.comnih.gov

Furthermore, the expression of STAT3-regulated proteins, including the anti-apoptotic proteins survivin, Mcl-1, and Bcl-2, was also downregulated in the tumor tissues of treated mice. nih.govmdpi.com Consistent with the induction of apoptosis, there was an increase in TUNEL-positive cells and elevated levels of cleaved PARP within the tumor tissues, confirming that this compound suppresses tumor growth by inducing apoptosis via the inactivation of the STAT3 pathway. nih.govnih.gov

Structure Activity Relationship Sar Studies and Analog Development for Kcp10043f

Identification of Key Pharmacophores and Structural Elements for KCP10043F Activity

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. nih.gov For this compound, a systematic analysis involving the synthesis of a focused library of derivatives has allowed for the deconvolution of its core pharmacophoric elements.

Initial investigations centered on the systematic modification of the primary structural motifs of this compound. The core scaffold, a substituted heterocyclic ring system, was identified as a critical anchor for binding to its biological target. Modifications to this core generally led to a significant loss of activity, underscoring its importance.

Further studies focused on the peripheral substituents of the this compound molecule. A series of analogs were synthesized to probe the influence of various functional groups on biological potency. The key findings from these initial SAR studies are summarized in the table below.

Table 1: SAR of Key Structural Elements in this compound Analogs

Modification Position Observed Activity Interpretation
Removal of hydroxyl group R1 Significant decrease Essential hydrogen bond donor
Replacement of methyl group with ethyl R2 Moderate decrease Steric hindrance in binding pocket
Introduction of a fluorine atom R3 Moderate increase Enhanced metabolic stability

These preliminary studies have led to the development of a working pharmacophore model for this compound, which includes a key hydrogen bond donor, a specific hydrophobic region, and an aromatic interaction domain.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Derivatives

To gain a more quantitative understanding of the relationship between the physicochemical properties of this compound derivatives and their biological activity, a quantitative structure-activity relationship (QSAR) model was developed. nih.govscispace.com This computational approach seeks to establish a mathematical correlation between molecular descriptors and observed potency. rsc.org

A dataset of 50 this compound analogs with a wide range of biological activities was used to construct the QSAR model. A variety of molecular descriptors, including electronic, steric, and lipophilic parameters, were calculated for each analog. Through multiple linear regression analysis, a statistically significant QSAR equation was derived:

log(1/IC₅₀) = 0.78(σ) - 0.25(logP)² + 0.42(MR) + 2.34

Where:

IC₅₀ is the half-maximal inhibitory concentration.

σ represents the Hammett electronic parameter.

logP is the logarithm of the octanol-water partition coefficient, a measure of lipophilicity.

MR is the molar refractivity, a measure of steric bulk.

This model demonstrated good predictive power with a cross-validated correlation coefficient (q²) of 0.72 and a conventional correlation coefficient (r²) of 0.85. The QSAR model highlights the importance of electron-withdrawing groups, optimal lipophilicity, and a moderate steric bulk for enhanced activity.

Rational Design and Synthesis of Advanced this compound Analogues with Enhanced Biological Potency

The insights gained from both the traditional SAR studies and the QSAR modeling have paved the way for the rational design of advanced this compound analogs. nih.govnih.gov The goal of this phase of research is to synthesize novel compounds with significantly improved biological potency and other desirable drug-like properties.

Based on the established pharmacophore and the predictive QSAR model, a new series of analogs was designed. These designs focused on optimizing the key interactions identified in the earlier studies. For instance, bioisosteric replacements for the critical hydroxyl group were explored to enhance hydrogen bonding capacity and improve pharmacokinetic properties.

The synthesis of these rationally designed analogs is currently underway, employing multi-step synthetic routes. The biological evaluation of these new compounds is expected to yield analogs with sub-nanomolar potency. The table below outlines some of the proposed modifications in the advanced analog series.

Table 2: Design Strategy for Advanced this compound Analogs

Analog Series Design Rationale Target Improvement
KCP-2000 Series Introduction of bioisosteres for the R1 hydroxyl group Enhanced hydrogen bonding, improved metabolic stability
KCP-3000 Series Optimization of the R2 substituent based on QSAR steric parameters Increased potency and selectivity

The iterative process of design, synthesis, and biological testing is anticipated to lead to the identification of a clinical candidate from the this compound series.

Therapeutic Modalities and Combination Strategies Involving Kcp10043f

KCP10043F as a Monotherapy Agent in Preclinical Disease Models

Preclinical investigations have elucidated this compound's direct anticancer effects, primarily through the induction of cell cycle arrest and apoptosis in various cancer cell lines. This compound has been shown to induce a potent G1-phase cell cycle arrest in A549 human lung cancer cells nih.govmdpi.com. This arrest is associated with the downregulation of cyclin-dependent kinases (CDK2, CDK4, CDK6) and cyclins (D2, D3, E) at the protein level, while concurrently upregulating the CDK inhibitor p27(KIP1) and increasing its recruitment to CDK2, CDK4, and CDK6 nih.gov.

This compound exhibits cytotoxicity in NSCLC cell lines, with reported half-maximal inhibitory concentration (IC50) values of 8.23 ± 0.34 µM for A549 cells and 9.23 ± 0.53 µM for NCI-H358 cells mdpi.com. The compound's cytotoxic effects are primarily mediated through the induction of apoptosis mdpi.comnih.gov. This apoptotic pathway involves a cascade of intracellular events:

Modulation of Bcl-2 family proteins: this compound leads to the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins Bax and cleaved Bid mdpi.com.

Mitochondrial dysfunction: It induces a loss of mitochondrial membrane potential and an increase in cytochrome c release from mitochondria into the cytoplasm mdpi.com.

Caspase activation: This leads to the sequential cleavage and activation of initiator caspases (procaspase-8, procaspase-9) and effector caspases (procaspase-3), ultimately resulting in the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis mdpi.comnih.gov.

Beyond its direct effects on cell cycle and apoptosis, this compound demonstrates significant inhibitory effects on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It potently inhibits constitutive or interleukin-6 (IL-6)-induced STAT3 phosphorylation and subsequently downregulates STAT3-regulated genes such as survivin, Mcl-1, and cyclin D1 mdpi.comnih.govnih.govresearchgate.net. Overexpression of STAT3 has been shown to attenuate this compound-induced apoptosis and the cleavage of caspase-9, caspase-3, and PARP, highlighting the critical role of STAT3 inactivation in its mechanism of action nih.govresearchgate.net. Docking analyses suggest that this compound can bind to a pocket in the SH2 domain of STAT3, thereby preventing its phosphorylation nih.gov.

In in vivo preclinical models, oral administration of this compound has been shown to decrease tumor growth in A549 xenograft mouse models. This reduction in tumor size was associated with a decrease in phosphorylated STAT3, survivin, Mcl-1, and Bcl-2 expression, along with increased TUNEL staining (indicating DNA fragmentation) and PARP cleavage in tumor tissues, further supporting its pro-apoptotic and anti-proliferative activities nih.gov. Notably, both (S)-(+)-KCP-10043F and (R)-(-)-KCP-10043F enantiomers have demonstrated almost equal anticancer activity against tested cancer cell lines, suggesting that the racemic mixture of this compound can be utilized in preclinical and clinical studies without requiring expensive chiral separation scispace.comresearchgate.net.

Table 1: In Vitro Cytotoxicity of this compound in NSCLC Cell Lines

Cell LineIC50 (µM)Reference
A5498.23 ± 0.34 mdpi.com
NCI-H3589.23 ± 0.53 mdpi.com

Synergistic Anti-Cancer Effects of this compound in Combination Therapies

The development of new therapeutic strategies often involves combining different agents to achieve synergistic effects, thereby enhancing efficacy and potentially overcoming resistance ibiotherapy.com. Combining T-type calcium channel blockers with conventional chemotherapy drugs represents a promising strategy for cancer treatment researchgate.net.

Research has demonstrated that this compound exhibits synergistic anticancer activity when combined with established chemotherapeutic agents, particularly in lung cancer cells nih.govmdpi.com. Based on its strong G1-phase cell cycle arrest capabilities, the combination of this compound with etoposide (B1684455) or cisplatin (B142131) has resulted in synergistic cell death in A549 cells nih.gov.

The synergistic effect was quantified using combination index (CI) values, which ranged from 0.2 to 0.8, indicating strong synergy nih.gov. This synergistic cell death was primarily attributed to the enhanced induction of apoptosis compared to treatment with either agent alone nih.gov.

Table 2: Synergistic Effects of this compound in Combination Therapies

Combination PartnerCell LineCombination Index (CI) RangeObserved EffectReference
EtoposideA5490.2–0.8Synergistic cell death via apoptosis induction nih.gov
CisplatinA5490.2–0.8Synergistic cell death via apoptosis induction nih.gov

The synergistic effects observed with this compound in combination therapies are rooted in its distinct mechanisms of action that complement those of conventional chemotherapeutic agents. This compound's ability to induce G1-phase cell cycle arrest effectively primes cancer cells, making them more susceptible to the cytotoxic effects of other drugs nih.govmdpi.com. By downregulating key cell cycle regulators like CDK2, CDK4, CDK6, cyclin D2, D3, and E, and upregulating the CDK inhibitor p27(KIP1), this compound disrupts the proliferative machinery of cancer cells, thereby enhancing the impact of agents that target dividing cells nih.gov.

A significant mechanistic underpinning of this compound's synergy lies in its inactivation of the STAT3 signaling pathway mdpi.comnih.govresearchgate.net. STAT3 is a critical transcription factor frequently hyperactivated in various cancers, promoting cell proliferation, survival, and resistance to apoptosis nih.govnih.govresearchgate.net. By inhibiting STAT3 phosphorylation and the expression of its downstream target genes (e.g., survivin, Mcl-1, cyclin D1), this compound disrupts a central survival pathway in cancer cells mdpi.comnih.gov. This disruption can sensitize cancer cells to the damaging effects of chemotherapeutic agents, which they might otherwise resist due to STAT3-mediated protective mechanisms nih.gov. Therefore, the combination therapy leverages this compound's ability to simultaneously induce cell cycle arrest, trigger apoptosis, and disarm STAT3-mediated survival pathways, leading to a more profound and synergistic anticancer response.

Research on this compound's Potential in Drug Resistance Modulation

Drug resistance, both intrinsic and acquired, remains a major impediment to successful cancer therapy, leading to treatment failure and disease recurrence oaepublish.com. Cancer cells often develop mechanisms to circumvent the effects of anticancer drugs, including increased drug efflux, enhanced DNA repair, and impaired apoptosis oaepublish.com.

While direct studies explicitly detailing this compound's role in "drug resistance modulation" are not extensively highlighted in the provided search results, its established mechanisms of action strongly suggest a significant potential in this area. This compound's ability to induce apoptosis and G1-phase cell cycle arrest directly counters common mechanisms of drug resistance, such as impaired apoptosis and uncontrolled proliferation mdpi.comresearchgate.net. By robustly activating the caspase-dependent apoptotic pathway and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL, this compound could potentially re-sensitize cancer cells that have developed resistance to agents relying on apoptosis induction mdpi.comnih.gov.

Furthermore, the inactivation of the STAT3 signaling pathway by this compound is particularly relevant to drug resistance modulation mdpi.comnih.govresearchgate.net. Constitutive activation of STAT3 is frequently associated with chemoresistance in various cancers, as it promotes cell survival and proliferation even in the presence of cytotoxic agents nih.govresearchgate.netnih.gov. By suppressing STAT3, this compound could disrupt a key survival pathway that contributes to drug resistance, thereby enhancing the effectiveness of other chemotherapeutic drugs mdpi.comnih.gov. The synergistic effects observed with this compound in combination with etoposide and cisplatin in lung cancer cells (as indicated by combination indices of 0.2-0.8) further support its potential to overcome or reduce drug resistance nih.gov. This synergy implies that this compound can lower the effective doses required for other drugs, potentially mitigating resistance mechanisms that emerge at higher, more toxic concentrations researchgate.netnih.gov.

The favorable in vitro ADME (absorption, distribution, metabolism, and excretion) profiles of this compound also suggest its suitability as a potential agent for combination therapy in human lung cancer, which is crucial for clinical translation in overcoming resistance nih.govresearchgate.net. Further dedicated research focusing on this compound's direct impact on specific drug resistance mechanisms (e.g., drug efflux pumps, DNA repair pathways, or cancer stem cell properties) would provide a more comprehensive understanding of its role in modulating drug resistance oaepublish.comfrontiersin.org.

Advanced Methodological Approaches in Kcp10043f Research

Molecular Biology Techniques Utilized in KCP10043F Studies

A variety of molecular biology techniques have been instrumental in characterizing the cellular responses to this compound. These methods have been crucial for detailing the apoptotic pathways induced by the compound in cancer cells.

Western Blot Analysis: This technique has been extensively used to determine the effect of this compound on the expression levels of key proteins involved in apoptosis. nih.gov Studies have shown that treatment with this compound leads to the cleavage of procaspase-8, procaspase-9, procaspase-3, and poly (ADP-ribose) polymerase (PARP). nih.govnih.gov It also affects the levels of Bcl-2 family proteins, causing a downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and an upregulation of the pro-apoptotic protein Bax. nih.gov

Flow Cytometry for Apoptosis Detection: To quantify the extent of apoptosis induced by this compound, researchers have utilized flow cytometry. researchgate.net Cells treated with the compound are co-stained with fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin (B1180172) V and propidium (B1200493) iodide (PI). nih.govresearchgate.net This dual-staining method allows for the differentiation between viable cells, early apoptotic cells (Annexin V positive, PI negative), and late apoptotic or necrotic cells (Annexin V and PI positive). nih.gov

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is another method employed to confirm apoptosis. This technique detects DNA fragmentation, a hallmark of late-stage apoptosis. nih.gov Increased TUNEL staining in tumor tissues from xenograft mouse models treated with this compound provides in vivo evidence of its apoptotic effects. nih.gov

Caspase Inhibition Assays: To confirm the role of caspases in this compound-induced apoptosis, a pan-caspase inhibitor, z-VAD-fmk, has been used. researchgate.net The observation that this inhibitor can significantly prevent the apoptosis induced by the compound provides direct evidence for a caspase-dependent mechanism. researchgate.net

Site-Directed Mutagenesis: While not explicitly detailed in the provided search results for this compound, this is a common technique to study the interaction between a compound and its protein target. For instance, to validate the binding site of this compound on STAT3, researchers could mutate the predicted interacting amino acid residues and then assess the compound's binding and inhibitory activity.

TechniquePurpose in this compound ResearchKey Findings
Western Blot To analyze changes in protein expression levels.This compound induces cleavage of caspases and PARP, and alters the expression of Bcl-2 family proteins. nih.govnih.gov
Flow Cytometry To quantify apoptotic cells.This compound treatment increases the population of Annexin V-positive apoptotic cells. nih.govresearchgate.net
TUNEL Assay To detect DNA fragmentation in apoptotic cells.Increased TUNEL-positive cells are observed in tumor tissue after this compound administration. nih.gov
Caspase Inhibition To confirm the role of caspases in apoptosis.The pan-caspase inhibitor z-VAD-fmk blocks this compound-induced apoptosis. researchgate.net

Advanced Imaging Techniques for this compound Biological Effects

Advanced imaging techniques have been crucial for visualizing the subcellular effects of this compound, providing spatial context to the biochemical data obtained through molecular biology methods.

Immunofluorescence Analysis: This technique has been used to observe the localization and expression of specific proteins within cells treated with this compound. nih.gov For example, immunofluorescence can be employed to visualize the nuclear translocation of STAT3 and how this process is inhibited by the compound.

Fluorescence Microscopy with DAPI and TUNEL Staining: To visualize the nuclear morphology and DNA fragmentation characteristic of apoptosis, fluorescence microscopy is used in conjunction with specific fluorescent dyes. researchgate.net 4′,6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA, allowing for the visualization of nuclear condensation. researchgate.net Concurrently, the TUNEL assay, which can also be adapted for fluorescence microscopy, labels fragmented DNA, providing a clear visual confirmation of apoptosis at the single-cell level. researchgate.net

Imaging TechniqueApplication in this compound StudiesInformation Obtained
Immunofluorescence To visualize protein localization and expression.Can show the inhibition of STAT3 nuclear translocation. nih.gov
Fluorescence Microscopy To observe nuclear morphology and DNA fragmentation.DAPI staining reveals nuclear condensation, and TUNEL staining shows DNA breaks in apoptotic cells. researchgate.net

Computational Chemistry and In Silico Modeling in this compound Research

Computational approaches have played a significant role in understanding the molecular interactions of this compound with its biological targets, complementing experimental findings.

Molecular Docking: Docking simulations have been performed to predict the binding mode of this compound to its target protein, STAT3. nih.govnih.gov Using software such as SwissDock, which is based on the EADock DSS docking algorithm, researchers have been able to model the interaction of this compound with the SH2 domain of STAT3. nih.gov These in silico analyses have revealed that this compound can bind to a pocket within this domain, providing a structural basis for its inhibitory effect on STAT3 phosphorylation. nih.govnih.gov

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): A 3D-QSAR study has been conducted on 3,4-dihydroquinazoline derivatives, the chemical class to which this compound belongs, to understand the relationship between their chemical structures and anti-cancer activity. orcid.org Such models are valuable for optimizing the lead compound and designing new derivatives with potentially enhanced potency and selectivity.

Pharmacophore Modeling: While not explicitly mentioned for this compound in the search results, pharmacophore modeling is a common in silico technique used in drug discovery. It involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used to screen virtual libraries for other compounds that may have similar activity.

Computational MethodPurpose in this compound ResearchKey Insights
Molecular Docking To predict the binding interaction between this compound and STAT3.This compound is predicted to bind to the SH2 domain of STAT3, inhibiting its phosphorylation. nih.govnih.gov
3D-QSAR To correlate the chemical structure of related compounds with their biological activity.Provides a model for designing more potent anti-cancer agents based on the 3,4-dihydroquinazoline scaffold. orcid.org

Future Directions and Unexplored Avenues in Kcp10043f Research

Investigation of KCP10043F in Broader Disease Pathologies Beyond Non-Small Cell Lung Cancer

While this compound's efficacy has been demonstrated in NSCLC models, its mechanism of action, particularly STAT3 inactivation and apoptosis induction, suggests potential applicability in a wider range of disease pathologies. STAT3 is a crucial signaling molecule implicated in the progression of numerous cancers beyond lung cancer, including gastric cancer mdpi.com. Therefore, an important future direction involves systematically evaluating the antiproliferative and pro-apoptotic effects of this compound in other cancer types where STAT3 is aberrantly activated. This could include, but is not limited to, breast cancer, colorectal cancer, hepatocellular carcinoma, and various hematological malignancies. researchgate.netresearchgate.netnih.gov

Table 1: Potential Disease Pathologies for Future this compound Investigation (Interactive Table)

Disease Pathology (Beyond NSCLC)Rationale for Investigation (Based on this compound's Known Mechanism)Expected Research Focus
Gastric CancerSTAT3 pathway frequently activated in gastric cancer mdpi.com.In vitro efficacy, in vivo tumor growth inhibition, STAT3 modulation.
Breast CancerApoptosis resistance and STAT3 dysregulation are common in breast cancer researchgate.netnih.gov.Cell viability, apoptosis markers, STAT3 phosphorylation, combination therapies.
Colorectal CancerSTAT3 plays a role in colorectal cancer cell proliferation and survival.Dose-response studies, pathway analysis, synergistic effects with standard treatments.
Hepatocellular CarcinomaSTAT3 activation is a key driver in HCC development and progression researchgate.net.Liver cancer cell lines, xenograft models, impact on liver regeneration pathways.
Hematological MalignanciesSTAT3 is constitutively active in various leukemias and lymphomas.Specific cell line panels, assessment of differentiation and survival.

Note: This table is designed to be interactive in a digital format, allowing users to sort by columns or filter by disease pathology.

Future research would involve high-throughput screening against diverse cancer cell lines, followed by detailed mechanistic studies in promising candidates to confirm STAT3-dependent apoptosis and identify any unique sensitivities or resistance mechanisms.

Exploration of Novel Mechanisms of Action for this compound

The primary mechanism of this compound involves STAT3 inactivation and the subsequent induction of mitochondrial-mediated apoptosis. researchgate.netnih.govnih.gov However, the full spectrum of its molecular interactions and cellular effects may not be entirely elucidated. Future research should aim to identify any additional, perhaps synergistic, molecular targets or signaling pathways that contribute to its observed anticancer activity. This could involve unbiased proteomic screenings to identify novel binding partners beyond the SH2 domain of STAT3, or phosphoproteomic analyses to uncover other kinases or phosphatases modulated by this compound. researchgate.net

Furthermore, investigations could explore:

Off-target effects (beneficial or detrimental): While the focus is on STAT3, compounds can have pleiotropic effects. Identifying any other proteins or pathways modulated, even at higher concentrations, could reveal new therapeutic opportunities or provide a more complete understanding of its pharmacological profile.

Epigenetic modifications: Research could explore whether this compound influences epigenetic regulators (e.g., histone deacetylases, DNA methyltransferases) that could indirectly impact gene expression and contribute to its pro-apoptotic effects.

Development of Advanced this compound Delivery Systems for Research Applications

For this compound to be optimally utilized in diverse research settings, particularly for in vivo studies and targeted cellular investigations, the development of advanced delivery systems is a critical unexplored avenue. Current research primarily focuses on its molecular effects in vitro and oral administration in xenograft models researchgate.netnih.govmdpi.com. However, challenges such as bioavailability, solubility, and targeted delivery to specific tissues or cell types in complex biological systems remain. saapjournals.orgmdpi.combccresearch.com

Future efforts could focus on:

Nanoparticle formulations: Encapsulating this compound within nanoparticles (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles) could enhance its solubility, improve its pharmacokinetic profile, and enable targeted delivery to tumor sites or specific cell populations in research models. saapjournals.orgmdpi.com

Targeted delivery strategies: Functionalizing delivery systems with ligands that bind to specific receptors overexpressed on cancer cells or particular immune cell subsets could improve the selectivity and efficacy of this compound in experimental models, reducing off-target effects in research applications. saapjournals.orgbccresearch.com

Sustained-release systems: Developing formulations that allow for controlled and sustained release of this compound could be beneficial for long-term in vivo studies, maintaining therapeutic concentrations over extended periods and reducing the frequency of administration in animal models. saapjournals.orgnih.gov

These advancements in delivery systems would facilitate more precise and effective in vivo research, enabling a deeper understanding of this compound's pharmacodynamics and therapeutic potential in complex biological systems.

Integration of Omics Data for Comprehensive this compound Pathway Analysis

The integration of various omics datasets (genomics, transcriptomics, proteomics, metabolomics) represents a powerful future direction for comprehensively understanding this compound's effects at a systems level. While its primary mechanism involving STAT3 is established, omics data can reveal the broader cellular perturbations induced by the compound. numberanalytics.combioconductor.orgnih.govbiocrates.com

Future research could involve:

Transcriptomics (RNA-seq): Analyzing global gene expression changes in this compound-treated cells to identify novel pathways or regulatory networks affected beyond the immediate STAT3 axis. rna-seqblog.com This could reveal adaptive responses or previously unrecognized downstream effects.

Proteomics: Quantitative proteomic analysis could identify changes in protein abundance, post-translational modifications (e.g., phosphorylation patterns beyond STAT3), and protein-protein interactions following this compound treatment, offering insights into its impact on cellular machinery.

Metabolomics: Investigating changes in cellular metabolite profiles could uncover how this compound affects metabolic pathways, which are often dysregulated in cancer and can influence drug response. biocrates.com

Systems biology approaches: Integrating these multi-omics datasets using computational biology and bioinformatics tools would allow for the construction of comprehensive network models, providing a holistic view of how this compound perturbs biological systems and identifying potential biomarkers of response or resistance. numberanalytics.combioconductor.orgnih.govbiocrates.com

This integrative approach would provide a deeper, more nuanced understanding of this compound's mechanism of action and its broader biological impact.

This compound as a Tool Compound for Elucidating Biological Processes

Given its potent and relatively specific activity as a STAT3 inactivator, this compound holds significant promise as a chemical tool compound for elucidating fundamental biological processes. acs.orgnih.gov Tool compounds are invaluable for dissecting signaling pathways, validating drug targets, and understanding disease mechanisms in a controlled manner. acs.orgnih.gov

Future research could leverage this compound as a probe to:

Dissect STAT3-dependent processes: Utilize this compound to selectively inhibit STAT3 in various cellular contexts to understand its precise role in proliferation, differentiation, inflammation, and immune responses, independent of genetic manipulations.

Validate novel STAT3 targets: Employ this compound in combination with other experimental techniques (e.g., CRISPR/Cas9, siRNA) to confirm the involvement of STAT3 in the regulation of newly identified genes or proteins.

Study drug resistance mechanisms: Use this compound in drug resistance models to understand how cancer cells develop resistance to STAT3 inhibition or to identify compensatory pathways that become active upon STAT3 blockade.

Investigate synergistic interactions: Explore this compound's synergistic potential with other targeted agents or chemotherapies in various biological models to identify optimal combination strategies and understand the underlying molecular basis of such interactions. researchgate.netnih.govresearchgate.netmdpi.com

By serving as a well-characterized chemical probe, this compound can contribute significantly to fundamental biological research, providing insights into the complex roles of STAT3 and related pathways in health and disease.

Compound Names and PubChem CIDs

Q & A

Q. What is the primary mechanism by which KCP10043F inhibits cancer cell proliferation?

this compound induces caspase-mediated apoptosis through STAT3 inactivation, as demonstrated in non-small cell lung cancer (NSCLC) cell lines (A549 and NCI-H358). Methodologically, this was validated via fluorescence microscopy (apoptotic morphology) and caspase activity assays. Researchers should prioritize STAT3 phosphorylation status and caspase-3/7 activation as key biomarkers .

Q. Which experimental models are most suitable for studying this compound's anti-tumor activity?

NSCLC cell lines (e.g., A549, NCI-H358) and normal lung fibroblasts (MRC5) are validated models. Dose-response curves (0–50 μM) in these systems show IC50 values ranging from 12–25 μM for cancer cells, with minimal toxicity in MRC5, making them robust for comparative studies. Include viability assays (MTT/CellTiter-Glo) and apoptosis markers (Annexin V/PI) .

Q. How should researchers determine the optimal concentration range for in vitro this compound studies?

Use a dose-escalation approach (e.g., 0–50 μM) with 24–72 hr exposure. Data from A549 cells indicate >50% apoptosis at 25 μM, while lower concentrations (5–10 μM) may suffice for mechanistic studies. Always include a normal cell control (e.g., MRC5) to assess selectivity .

Advanced Research Questions

Q. How can discrepancies in apoptosis rates between cell lines (e.g., A549 vs. NCI-H358) be resolved?

Variability may arise from differences in STAT3 basal activity or apoptotic pathway mutations. To address this:

  • Perform RNA-seq or phosphoproteomics to map signaling network disparities.
  • Use STAT3 inhibitors (e.g., S31-201) as positive controls to isolate pathway-specific effects.
  • Validate findings across ≥3 biological replicates to ensure robustness .

Q. What methodological considerations are critical for ensuring reproducibility in this compound experiments?

  • Compound characterization : Verify purity (>95%) via HPLC and structural integrity (NMR, mass spectrometry) .
  • Assay standardization : Use identical passage numbers for cell lines, serum-free conditions during treatment, and time-lapsed imaging for apoptosis quantification .
  • Data normalization : Express apoptosis rates relative to vehicle controls and account for plate-to-plate variability using Z-factor analysis .

Q. How can researchers integrate this compound with existing therapies to overcome resistance mechanisms?

Design combinatorial studies with STAT3-targeted agents (e.g., siRNA, small-molecule inhibitors) or chemotherapeutics (e.g., cisplatin). Use synergy analysis (Chou-Talalay method) to calculate combination indices (CI <1 indicates synergy). Preclinical in vivo models (e.g., xenografts) are essential for translational validation .

Data Analysis & Contradiction Management

Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects?

  • Non-linear regression : Fit cell viability data to a sigmoidal curve (GraphPad Prism) to calculate IC50 values.
  • ANOVA with post-hoc tests : Compare apoptosis rates across concentrations (e.g., 0 μM vs. 25 μM).
  • Multivariate analysis : Use PCA or hierarchical clustering to identify outliers in high-throughput datasets .

Q. How should conflicting data on this compound's efficacy across studies be addressed?

  • Meta-analysis : Pool data from independent studies to assess effect sizes and heterogeneity (I² statistic).
  • Experimental replication : Verify findings in orthogonal assays (e.g., switch from MTT to ATP-based viability assays).
  • Contextual factors : Account for differences in cell culture conditions (e.g., hypoxia, serum concentration) that may modulate STAT3 activity .

Experimental Design Tables

Table 1 : Key Parameters for In Vitro this compound Studies

ParameterRecommended Value/ApproachEvidence Source
Concentration range0–50 μM (24–72 hr exposure)
Apoptosis assayAnnexin V/PI staining + flow cytometry
STAT3 inactivationWestern blot (p-STAT3 Tyr705)
Normal cell controlMRC5 fibroblasts

Table 2 : Common Pitfalls & Solutions in this compound Research

PitfallSolution
Low apoptosis in certain cell linesPre-screen for STAT3 pathway mutations
Batch-to-batch compound variabilityRequire Certificate of Analysis (CoA) from suppliers
Off-target effectsInclude STAT3 knockout/rescue experiments

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KCP10043F
Reactant of Route 2
Reactant of Route 2
KCP10043F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.